2,6-Dichlorobenzaldoxime
Overview
Description
2,6-Dichlorobenzaldoxime is a useful research compound. Its molecular formula is C7H5Cl2NO and its molecular weight is 190.02 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Environmental Impact and Analytical Strategies
2,6-Dichlorobenzaldoxime, as a degradation product of dichlobenil, has raised environmental concerns due to its persistence and potential for groundwater contamination. It often exceeds the maximum allowed concentration of pesticides in groundwater as set by the European Commission, leading to intensive research and monitoring efforts. A comprehensive review of the analytical strategies for determining this compound in environmental matrices has been conducted, offering an overview of its distribution in the environment (Björklund et al., 2011).
Molecular Structure and Spectroscopy
Research on the molecular structure and spectroscopy of this compound, including its thermodynamic parameters, molecular electrostatic potential, and HOMO-LUMO analysis, has been conducted. This study provides insights into the most stable structure of the compound and its vibrational spectra, which is crucial for understanding its chemical properties and potential applications (Tao et al., 2016).
Bioremediation Potential
The bioremediation potential of this compound has been explored, particularly in the context of groundwater contamination. A study on Aminobacter sp. MSH1, a bacterium capable of using this compound as a sole carbon and energy source, suggests its potential for use in groundwater bioremediation in drinking water treatment plants. This research contributes to the understanding of the unique chlorobenzoate catabolic pathway and the potential application of bioremediation techniques (Raes et al., 2019).
Groundwater Contamination and Monitoring
The development of methods for monitoring this compound in groundwater has been a focus of research due to its status as a significant groundwater contaminant. A new method for the simultaneous determination of dichlobenil andits metabolites, including this compound, in groundwater samples using solid phase extraction and GC-MS analysis has been developed. This method is crucial for regulatory laboratories monitoring groundwater quality and the presence of these compounds (Porazzi et al., 2005).
Isotopic Fractionation in Biodegradation
A study on the compound-specific isotope fractionation during the biodegradation of this compound reveals significant insights into its environmental fate. The research demonstrates that isotope fractionation is a critical process during its degradation, with pronounced carbon and nitrogen isotopic enrichment factors. This finding has implications for assessing the fate of this compound in environmental samples (Reinnicke et al., 2012).
Enzyme-Linked Immunoassay for Detection
The development of an enzyme-linked immunoassay for detecting this compound in water demonstrates the ongoing efforts to improve monitoring techniques for this compound. This assay provides a highly sensitive and specific method for large-scale screening of water samples, contributing significantly to the monitoring and management of water quality (Bruun et al., 2000).
Properties
IUPAC Name |
(NE)-N-[(2,6-dichlorophenyl)methylidene]hydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO/c8-6-2-1-3-7(9)5(6)4-10-11/h1-4,11H/b10-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBSXDWIAUZOFFV-ONNFQVAWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=NO)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)/C=N/O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4067066 | |
Record name | Benzaldehyde, 2,6-dichloro-, oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4067066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25185-95-9 | |
Record name | Benzaldehyde, 2,6-dichloro-, oxime | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzaldehyde, 2,6-dichloro-, oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4067066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-dichlorobenzaldehyde oxime | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.458 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What structural information about 2,6-Dichlorobenzaldoxime can be obtained from its proton magnetic resonance (PMR) spectrum?
A1: The proton magnetic resonance (PMR) spectrum of this compound provides insights into its structure, particularly regarding its non-planarity. Analysis of the coupling constant between the C-H proton in the sidechain and the para ring proton allows for the estimation of the degree to which the molecule deviates from a planar conformation []. This information is valuable for understanding the molecule's potential interactions and reactivity.
Q2: Has this compound been studied in any biological contexts?
A2: Yes, one of the provided studies investigated the conversion of α[15N]amino-2,6-dichlorobenzaldoxime into [15N]2,6-dichlorobenzonitrile within a soil culture []. This research suggests that this compound can undergo biotransformation in the environment, potentially by microbial activity.
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